molecular formula C29H29N3O4S B332375 METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

Cat. No.: B332375
M. Wt: 515.6 g/mol
InChI Key: CWKMYTRJRIARRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE, typically involves the condensation of various substrates. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and α-methylene carbonyl compounds .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and heterocyclic rings makes it a versatile compound for various applications .

Properties

Molecular Formula

C29H29N3O4S

Molecular Weight

515.6 g/mol

IUPAC Name

methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C29H29N3O4S/c1-6-32(7-2)28(34)25-18(4)24(29(35)36-5)27(37-25)31-26(33)21-16-23(19-12-10-11-17(3)15-19)30-22-14-9-8-13-20(21)22/h8-16H,6-7H2,1-5H3,(H,31,33)

InChI Key

CWKMYTRJRIARRB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)C)C(=O)OC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC(=C4)C)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.